molecular formula C16H22N4O3 B11121071 3,3-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]butanamide

3,3-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]butanamide

Cat. No.: B11121071
M. Wt: 318.37 g/mol
InChI Key: BPMZQRRAAVNVHN-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]butanamide is a complex organic compound with a unique structure that includes a morpholine ring and a benzoxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxadiazole ring, followed by the introduction of the morpholine group and the butanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3,3-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]butanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound may be used as a probe or ligand to study various biochemical pathways and interactions.

    Medicine: The compound’s potential therapeutic properties are being explored, including its use as a drug candidate for treating various diseases.

    Industry: The compound’s properties make it suitable for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]butanamide involves its interaction with specific molecular targets. The morpholine ring and benzoxadiazole moiety are key structural features that enable the compound to bind to certain proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-3-(morpholin-4-yl)propanamide: This compound shares the morpholine ring but lacks the benzoxadiazole moiety.

    3,4-Dimethyl-N-(2-morpholin-4-yl-5-trifluoromethyl-phenyl)-benzenesulfonamide: This compound has a similar morpholine ring but different substituents on the aromatic ring.

Uniqueness

3,3-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]butanamide is unique due to the presence of both the morpholine ring and the benzoxadiazole moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H22N4O3

Molecular Weight

318.37 g/mol

IUPAC Name

3,3-dimethyl-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)butanamide

InChI

InChI=1S/C16H22N4O3/c1-16(2,3)10-13(21)17-11-4-5-12(15-14(11)18-23-19-15)20-6-8-22-9-7-20/h4-5H,6-10H2,1-3H3,(H,17,21)

InChI Key

BPMZQRRAAVNVHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC=C(C2=NON=C12)N3CCOCC3

Origin of Product

United States

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